molecular formula C5H5NOS B13095063 5-Aminothiophene-3-carbaldehyde

5-Aminothiophene-3-carbaldehyde

Cat. No.: B13095063
M. Wt: 127.17 g/mol
InChI Key: UAFFUZKMLHXKJM-UHFFFAOYSA-N
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Description

5-Aminothiophene-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 5-position and an aldehyde group at the 3-position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminothiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals, producing 2-substituted thiophene-3-carbaldehyde in good yields .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction. Green chemistry approaches are also being explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Aminothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Aminothiophene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminothiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function .

Comparison with Similar Compounds

  • 2-Aminothiophene-3-carbaldehyde
  • 5-Aminothiophene-2-carbaldehyde
  • 2-Amino-3-cyanothiophene

Comparison: 5-Aminothiophene-3-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications .

Properties

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

5-aminothiophene-3-carbaldehyde

InChI

InChI=1S/C5H5NOS/c6-5-1-4(2-7)3-8-5/h1-3H,6H2

InChI Key

UAFFUZKMLHXKJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C=O)N

Origin of Product

United States

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